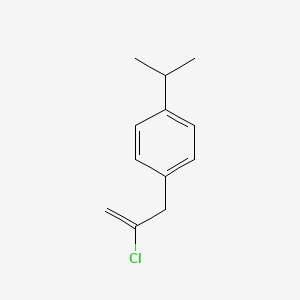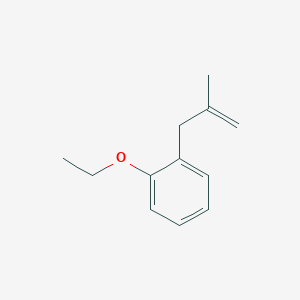
2-Chloro-3-(4-isopropylphenyl)-1-propene
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “2-Chloro-3-(4-isopropylphenyl)-1-propene” are not available, similar compounds often involve reactions like functionalizing deboronation of alkyl boronic esters . Protodeboronation is a key step in many organic synthesis processes .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. Factors like polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .Mecanismo De Acción
2-Chloro-3-(4-isopropylphenyl)-1-propene is an alkylating agent, meaning it can react with other molecules to form new compounds. The reaction occurs when the chlorine atom in the molecule is replaced by a hydrogen atom. This reaction is known as an electrophilic substitution reaction. The new compounds formed by this reaction can be used in the synthesis of various pharmaceuticals, flavorings, and fragrances.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. Prostaglandins are involved in inflammation and pain. In addition, it has been shown to have anti-fungal and anti-bacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-3-(4-isopropylphenyl)-1-propene has several advantages when used in laboratory experiments. It is a relatively inexpensive chemical, making it cost-effective for research purposes. It is also a colorless liquid, making it easy to work with in the lab. Additionally, it has a boiling point of 93°C, which makes it easy to purify and distill. However, it does have some limitations. It is a highly reactive compound and can be dangerous when used in high concentrations. Additionally, it is a volatile compound and can easily evaporate in the lab.
Direcciones Futuras
There are many potential future directions for research involving 2-Chloro-3-(4-isopropylphenyl)-1-propene. One potential direction is to investigate its potential use as an insecticide or herbicide. Additionally, it could be used in the synthesis of new pharmaceuticals or fragrances. It could also be used to create polymers for use in various industries. Finally, research could be done to investigate its potential use as a fuel additive or as a solvent in industrial processes.
Aplicaciones Científicas De Investigación
2-Chloro-3-(4-isopropylphenyl)-1-propene has been used in various scientific research studies. It has been used in the synthesis of various pharmaceuticals, including anti-inflammatory drugs and antifungal agents. It has also been used in the synthesis of various flavorings and fragrances. Additionally, it has been used in the synthesis of various polymers, such as polypropylene and polyethylene.
Propiedades
IUPAC Name |
1-(2-chloroprop-2-enyl)-4-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl/c1-9(2)12-6-4-11(5-7-12)8-10(3)13/h4-7,9H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIBTLDTMKIRSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(=C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![2-Chloro-3-[(4-Ethylthio)phenyl]-1-propene](/img/structure/B3314975.png)